molecular formula C18H12IN3S B375902 (E)-3-((4-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 342377-24-6

(E)-3-((4-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

Cat. No. B375902
CAS RN: 342377-24-6
M. Wt: 429.3g/mol
InChI Key: DFUHVCXHIVPVKR-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-((4-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure, which makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of (E)-3-((4-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in cancer cell proliferation and survival. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to be upregulated in many types of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and inhibit the growth of bacteria and fungi. It has also been shown to have low toxicity in normal cells, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the advantages of (E)-3-((4-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is its unique chemical structure, which makes it a promising candidate for drug development. It has also been shown to have low toxicity in normal cells, which is important for drug safety. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on (E)-3-((4-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile. One direction is to further investigate its mechanism of action and identify specific targets in cancer cells. Another direction is to optimize its chemical structure to improve its solubility and potency. Additionally, more research is needed to determine its potential applications in other areas, such as infectious diseases and autoimmune disorders.
In conclusion, this compound is a compound that has shown promising results in medicinal chemistry research. Its unique chemical structure, low toxicity, and potential applications in cancer treatment make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and optimize its chemical structure for improved potency and solubility.

Synthesis Methods

The synthesis of (E)-3-((4-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile involves a series of chemical reactions. The first step involves the condensation of 4-iodoaniline and 4-phenyl-2-thiazolamine in the presence of a base to form 3-((4-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile. The product can be purified using column chromatography or recrystallization.

Scientific Research Applications

(E)-3-((4-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer, anti-inflammatory, and antimicrobial properties. This compound has been tested against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer, and has shown promising results in inhibiting cell growth and inducing apoptosis.

properties

IUPAC Name

(E)-3-(4-iodoanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12IN3S/c19-15-6-8-16(9-7-15)21-11-14(10-20)18-22-17(12-23-18)13-4-2-1-3-5-13/h1-9,11-12,21H/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUHVCXHIVPVKR-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)I)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12IN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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